molecular formula C6H11NO4 B180504 Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate CAS No. 139507-52-1

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate

Cat. No. B180504
Key on ui cas rn: 139507-52-1
M. Wt: 161.16 g/mol
InChI Key: PDTUTKXQNSJUKJ-UHFFFAOYSA-N
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Patent
US08658641B2

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (10 g, 102.52 mmol) and ethyl chlorooxoacetate (13.77 ml, 123.02 mmol) in dichloromethane (163 ml) at 0° C. was added triethylamine (28.6 ml, 205.04 mmol) drop wise. The reaction was stirred at room temperature for 1.5 hrs. The reaction was quenched with 20 ml of methanol, and then concentrated. The resulting solid was triturated with THF and filtered away. The filtrate was concentrated. The residue was vacuum distilled bulb to bulb. At approximately 85° C. impurities were collected and then discarded. The title compound was collected at approximately 120° C. as a neat oil (11.6 g, 72.0 mmol, 70.2%).
[Compound]
Name
oil
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.77 mL
Type
reactant
Reaction Step Two
Quantity
28.6 mL
Type
reactant
Reaction Step Two
Quantity
163 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].Cl[C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].C(N(CC)CC)C>ClCCl>[CH3:5][O:4][N:3]([CH3:2])[C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|

Inputs

Step One
Name
oil
Quantity
11.6 g
Type
reactant
Smiles
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
13.77 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
28.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
163 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 20 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with THF
FILTRATION
Type
FILTRATION
Details
filtered away
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled bulb to bulb
CUSTOM
Type
CUSTOM
Details
At approximately 85° C. impurities were collected

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(C(=O)OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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